![molecular formula C11H12N6O3 B2717562 5-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid CAS No. 899022-47-0](/img/structure/B2717562.png)
5-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
Reactions with Trifluoromethyl-β-diketones : 2-hydrazino-3-methylquinoxaline reacts with trifluoromethyl-β-diketones to yield unexpected products such as 1,2,4-triazolo[4,3-a]quinoxalines and 3(5)-trifluoromethyl-1H-pyrazoles. This process demonstrates the potential of these reactions in synthesizing novel compounds (Aggarwal et al., 2009).
Enaminones as Building Blocks : Enaminones, when reacted with various compounds, produce pyrazoles and triazoles with potential antitumor and antimicrobial activities. This indicates their utility in synthesizing therapeutically significant compounds (Riyadh, 2011).
Cyanoacetylation of Aminopyrazoles : The cyanoacetylation of N1-substituted-5-amino-4-cyanopyrazoles leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives, showcasing the chemical versatility of these compounds (Salaheldin, 2009).
Antimicrobial Applications
Synthesis of Antimicrobial Pyrazoles : Certain pyrazole derivatives exhibit strong antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial drugs (Abunada et al., 2008).
Antibacterial and Antifungal Activity : Novel benzothiazole pyrimidine derivatives show significant in vitro antibacterial and antifungal activity, suggesting their potential use in treating microbial diseases (Maddila et al., 2016).
Antimicrobial Fluorobenzamides : The synthesis of 5-arylidene derivatives bearing a fluorine atom demonstrated enhanced antimicrobial activity, pointing towards their potential in antimicrobial therapy (Desai et al., 2013).
Other Applications
Synthesis of Azetidinones : The condensation of hydrazine with aromatic aldehydes to form azetidinones indicates a route for synthesizing compounds with antibacterial activity (Chavan & Pai, 2007).
Glycolurils and Their Analogues : Glycolurils, which have applications in pharmacology and supramolecular chemistry, can be synthesized through various methods, highlighting the potential for creating novel compounds with diverse applications (Kravchenko et al., 2018).
Photo- and Ionochromic Properties : Photochromic azomethine imines based on 5-phenylpyrazolidin-3-one demonstrate properties of ion-active molecular switches and chemosensors, indicating their potential in sensing applications (Bren et al., 2018).
properties
IUPAC Name |
5-[(3,5-diamino-1-methylpyrazol-4-yl)diazenyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O3/c1-17-10(13)8(9(12)16-17)15-14-5-2-3-7(18)6(4-5)11(19)20/h2-4,18H,13H2,1H3,(H2,12,16)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIXNJVAPFQQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)N)N=NC2=CC(=C(C=C2)O)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid |
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